

# Efficacy of BMS905 in combination with other immunomodulators

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BMS905    |           |
| Cat. No.:            | B12395234 | Get Quote |

An important clarification: the initial query for "BMS905" did not yield specific results for a drug with that exact identifier. However, extensive research has been conducted on a range of immunomodulatory compounds developed by Bristol Myers Squibb (BMS). This guide will focus on a prominent example, BMS-986299, a novel NLRP3 agonist, to illustrate the principles of its efficacy in combination with other immunomodulators. The information presented here is based on available preclinical and clinical trial data.

## Comparison of BMS-986299 in Combination Immunotherapy

BMS-986299 is an investigational intratumoral NLRP3 agonist designed to stimulate the innate immune system. Its combination with immune checkpoint inhibitors aims to enhance anti-tumor responses, particularly in tumors that are resistant to checkpoint blockade alone.

#### **Quantitative Efficacy Data**

The following table summarizes key efficacy data from a Phase I study of BMS-986299 as a monotherapy and in combination with nivolumab (anti-PD-1) and ipilimumab (anti-CTLA-4) in patients with advanced solid tumors.[1]



| Treatment Arm                             | Number of<br>Patients (n) | Objective<br>Response<br>Rate (ORR) | Disease<br>Control Rate<br>(DCR) | Notable<br>Adverse<br>Events (Grade<br>≥3) |
|-------------------------------------------|---------------------------|-------------------------------------|----------------------------------|--------------------------------------------|
| BMS-986299<br>Monotherapy                 | Not specified in abstract | -                                   | -                                | Manageable<br>toxicities                   |
| BMS-986299 +<br>Nivolumab                 | Not specified in abstract | Promising antitumor activity        | -                                | Similar to<br>nivolumab<br>monotherapy     |
| BMS-986299 +<br>Nivolumab +<br>Ipilimumab | Not specified in abstract | Promising antitumor activity        | -                                | Manageable<br>toxicities                   |

Data is qualitative as presented in the initial study abstract. Detailed response rates would be available in the full publication of the NCT03444753 trial.

# Experimental Protocols Phase I First-in-Human Study of BMS-986299 (NCT03444753)[1]

Objective: To evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of BMS-986299 alone and in combination with nivolumab and ipilimumab in patients with advanced solid tumors.

#### Methodology:

- Patient Population: Patients with advanced, unresectable solid tumors who have failed standard therapies.
- Study Design: Open-label, dose-escalation, and cohort expansion study.
- Treatment Administration:
  - BMS-986299 was administered intratumorally.



- Nivolumab and ipilimumab were administered intravenously.
- Dose Escalation: A standard 3+3 dose-escalation design was used to determine the maximum tolerated dose (MTD).
- Assessments:
  - Safety: Monitored through adverse event reporting (NCI CTCAE v4.03).
  - Pharmacokinetics: Plasma concentrations of BMS-986299 were measured at various time points.
  - Pharmacodynamics:
    - Measurement of peripheral cytokine levels (e.g., G-CSF, IL-6) within 24 hours of administration.
    - Immunohistochemistry of tumor biopsies to assess T-cell infiltration.
  - Efficacy: Tumor responses were assessed using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.

# Signaling Pathway and Experimental Workflow Visualizations Signaling Pathway of BMS-986299 (NLRP3 Agonist)





Click to download full resolution via product page

Caption: Signaling pathway of BMS-986299 activating the NLRP3 inflammasome.

### **Experimental Workflow for Combination Therapy Trial**



Click to download full resolution via product page

Caption: Workflow of the Phase I clinical trial for BMS-986299 combination therapy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Phase I study of BMS-986299, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Efficacy of BMS905 in combination with other immunomodulators]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395234#efficacy-of-bms905-in-combination-with-other-immunomodulators]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com